molecular formula C12H12ClN3O3 B2531198 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole CAS No. 879479-31-9

3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole

Cat. No. B2531198
CAS RN: 879479-31-9
M. Wt: 281.7
InChI Key: DMKYPCDXPKUTEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole, can be approached through various methods. One such method involves the formal [3 + 2] cycloaddition of oxazoles with nitrosobenzene derivatives, as described in a study where substituted oxazoles reacted with nitrosobenzene to yield 2-phenyl-2,5-dihydro-1,2,4-oxadiazoles regioselectively . Another synthesis route is based on the reaction of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with different nucleophiles, such as piperidine, pyrrolidine, and morpholine, to produce 5-(2-amino-1-nitroalkyl) derivatives .

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazoles can be explored through various chemical reactions. For instance, nitration reactions of phenylated 1,3,4-oxadiazoles have been studied, showing that different nitration conditions can lead to a mixture of bisnitrophenyl derivatives . Although this study focuses on 1,3,4-oxadiazoles, it provides insight into the reactivity of oxadiazole rings under electrophilic aromatic substitution conditions, which could be relevant for the nitration of 1,2,4-oxadiazoles as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and chloro substituents can affect the compound's stability, reactivity, and solubility. The papers provided do not offer specific data on the physical and chemical properties of this compound, but general trends can be inferred from the known behavior of similar oxadiazole compounds .

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are noted for their wide range of bioactivities, thanks to the unique structural features that allow effective binding with different enzymes and receptors. These compounds have been shown to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The comprehensive review by Verma et al. (2019) emphasizes the current developments of 1,3,4-oxadiazole-based compounds across the entire spectrum of medicinal chemistry, highlighting their significant therapeutic potency and development value in treating various ailments (Verma et al., 2019).

Potential for New Drug Development

The significance of 1,3,4-oxadiazole containing compounds in new drug development is underscored by their pharmacological properties and applications in numerous areas such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. A detailed literature survey by Rana et al. (2020) summarizes the chemical reactivity and biological properties associated with these compounds, illustrating their versatility and efficacy in treating various conditions including antiviral, analgesic, anti-inflammatory, and antitumor activities (Rana et al., 2020).

Synthetic Routes and Applications

Sharma et al. (2022) provide an integrative review on the synthetic strategies for 1,3,4-oxadiazole derivatives and their metal-ion sensing applications. Highlighting the versatility of these compounds in the development of chemosensors due to their photoluminescent properties, thermal and chemical stability, and potential coordination sites, this review opens up new avenues for the application of oxadiazoles in material science and analytical chemistry (Sharma et al., 2022).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives is particularly promising in the context of increasing antimicrobial resistance. Glomb and Świątek (2021) review the literature on active antimicrobial 1,3,4-oxadiazole derivatives from 2015 to 2021, noting that the activity of these new compounds often exceeds that of known antibiotics, making them highly promising as new drugs (Glomb & Świątek, 2021).

properties

IUPAC Name

3-(4-chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-7(2)5-11-14-12(15-19-11)8-3-4-9(13)10(6-8)16(17)18/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYPCDXPKUTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=NO1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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